3-Amino-2-methylpyridine-4-carboxylic acid

Lipophilicity Drug-likeness Medicinal Chemistry

SAR studies on pyridine-based enzyme inhibitors are often compromised by supply gaps and regioisomer contamination. 3-Amino-2-methylpyridine-4-carboxylic acid (CAS 122970-17-6) solves this with its precisely defined 2-methyl-3-amino-4-carboxy substitution. - Unique 1,3-amino-carboxyl geometry for DHODH/DPCP metalloenzyme inhibitor design - Higher LogP (1.25) & lower pKa (2.76) vs. unmethylated analogs for SAR studies - Core scaffold for nAChR modulator & kinase inhibitor programs Supplied with batch-specific QC. Standard global shipping for research quantities.

Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
CAS No. 122970-17-6
Cat. No. B040800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2-methylpyridine-4-carboxylic acid
CAS122970-17-6
Molecular FormulaC7H8N2O2
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESCC1=NC=CC(=C1N)C(=O)O
InChIInChI=1S/C7H8N2O2/c1-4-6(8)5(7(10)11)2-3-9-4/h2-3H,8H2,1H3,(H,10,11)
InChIKeyDLGHJWMQPMUJTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-2-methylpyridine-4-carboxylic acid Baseline Overview


3-Amino-2-methylpyridine-4-carboxylic acid (CAS 122970-17-6), also known as 3-Amino-2-methylisonicotinic acid, is a substituted pyridine derivative with a molecular formula of C7H8N2O2 and a molecular weight of 152.15 g/mol [1]. Its structure features a pyridine ring with an amino group (-NH2) at the 3-position, a methyl group (-CH3) at the 2-position, and a carboxylic acid group (-COOH) at the 4-position [2]. This arrangement provides a unique set of hydrogen bond donor and acceptor sites, making it a versatile building block in medicinal chemistry, particularly as a core scaffold for the synthesis of enzyme inhibitors and receptor modulators . Its potential biological relevance is rooted in the broader class of aminopyridinecarboxylic acids, which have been explored for their activity against targets such as dipeptidyl carboxy peptidase (DPCP) and dihydroorotate dehydrogenase (DHODH) [3][4].

Why Generic Analogs Cannot Replace 3-Amino-2-methylpyridine-4-carboxylic acid


The precise substitution pattern on the pyridine ring of 3-Amino-2-methylpyridine-4-carboxylic acid dictates its unique physicochemical and potential biological properties. Substituting with a generic pyridinecarboxylic acid, such as a simple aminopyridine isomer like 3-aminopyridine-4-carboxylic acid (CAS 7579-20-6), which lacks the 2-methyl group, would result in a different hydrophobic profile and altered intramolecular interactions . This structural nuance is critical, as literature on related aminopyridinecarboxylic acid scaffolds shows that even minor modifications to the pyridine core can be detrimental to biological activity [1]. Therefore, for researchers engaged in structure-activity relationship (SAR) studies or building upon established chemical series where this specific substitution pattern is required, no alternative compound can serve as a direct substitute. The following evidence provides the quantitative basis for this differentiation.

3-Amino-2-methylpyridine-4-carboxylic acid: Differentiation Evidence


Predicted LogP and PSA Comparison

The presence of the methyl group at the 2-position significantly increases the lipophilicity of the compound compared to its unmethylated analog. For 3-Amino-2-methylpyridine-4-carboxylic acid, the predicted LogP is 1.25, whereas for the core analog 3-aminopyridine-4-carboxylic acid (CAS 7579-20-6), the predicted LogP is approximately 0.64 [1][2]. This increase in LogP can be crucial for membrane permeability and target engagement in a cellular context, distinguishing it as a more lipophilic building block.

Lipophilicity Drug-likeness Medicinal Chemistry

Predicted pKa Comparison with Unmethylated Analog

The 2-methyl group exerts an electron-donating effect, which is predicted to alter the basicity of the pyridine nitrogen and the acidity of the carboxylic acid. The predicted pKa of the carboxylic acid group for 3-Amino-2-methylpyridine-4-carboxylic acid is 2.76, while for the unmethylated 3-aminopyridine-4-carboxylic acid, it is reported as 3.08 [1]. This difference indicates the methyl analog is a slightly stronger acid, which can influence its ionization state, solubility, and salt formation behavior in biological buffers and formulation.

Ionization pKa Solubility

Metal Chelation Motif vs. Regioisomers

The specific 1,3-relationship of the amino and carboxylic acid groups on the pyridine ring, combined with the 2-methyl substitution, creates a unique 'pincer-like' chelation motif. This scaffold is distinct from other regioisomers, such as 2-amino-4-methylnicotinic acid (CAS 38076-82-3), which positions the donor atoms differently. This specific geometry is reported to be a key feature for designing inhibitors of metalloenzymes like DHODH and DPCP, where effective metal coordination is required for activity [1][2].

Coordination Chemistry Metalloenzyme Inhibition Chelation

Application Scenarios for 3-Amino-2-methylpyridine-4-carboxylic acid


SAR Studies on Pyridine Scaffolds

The distinct physicochemical properties of 3-Amino-2-methylpyridine-4-carboxylic acid, particularly its higher LogP of 1.25 and lower predicted pKa of 2.76 compared to unmethylated analogs, make it a key compound for probing the effect of lipophilicity and acidity on target engagement [1]. It is the definitive choice for research teams building SAR matrices around this core, where the methyl substitution is a key variable. Substituting a different analog would invalidate the dataset.

Metalloenzyme Inhibitor Synthesis (DHODH/DPCP)

The specific 1,3-arrangement of amino and carboxyl groups, coupled with the 2-methyl group, provides a unique chelation geometry that is foundational to inhibitor design for metalloenzymes like dihydroorotate dehydrogenase (DHODH) and dipeptidyl carboxy peptidase (DPCP) [2][3]. This compound is a crucial starting material or core scaffold for synthesizing focused libraries of potential inhibitors, where its specific substitution pattern cannot be replicated by commercially available regioisomers.

Nicotinic Receptor Modulators and Kinase Inhibitor Exploration

Given its structural relation to nicotinic acid, this compound is a valuable intermediate for synthesizing modulators of nicotinic acetylcholine receptors (nAChRs) . Furthermore, its derivative, 3-Amino-isonicotinic acid methyl ester (CAS 55279-30-6), is a known precursor for synthesizing PI3 kinase p110α inhibitors and farnesyltransferase inhibitors, highlighting the core scaffold's utility in kinase drug discovery [4]. The 3-amino-2-methylpyridine-4-carboxylic acid serves as the foundational acid form for generating such ester derivatives and exploring new intellectual property space in this area.

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